N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide
Description
N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and an alkyne group
Properties
IUPAC Name |
N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-2-3-6-14-12(18)16-8-4-11(5-9-16)17-10-7-15-13(17)19/h11H,4-10H2,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMVWSLBRMRBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)N1CCC(CC1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazolidinone Moiety: The imidazolidinone group is introduced via a condensation reaction between an amine and a carbonyl compound, followed by cyclization.
Attachment of the Alkyne Group: The alkyne group is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The imidazolidinone moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
- N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylamide
Uniqueness
N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to its combination of a piperidine ring, an imidazolidinone moiety, and an alkyne group This combination imparts specific chemical reactivity and biological activity that is not commonly found in other compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
